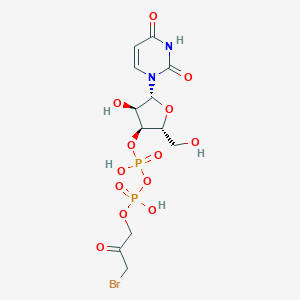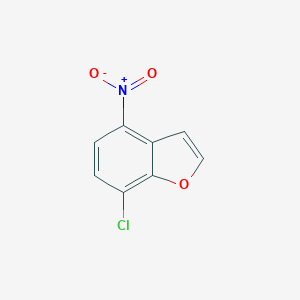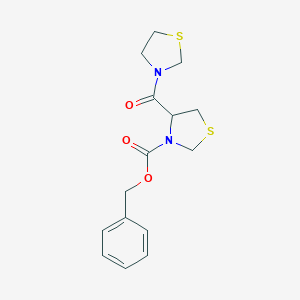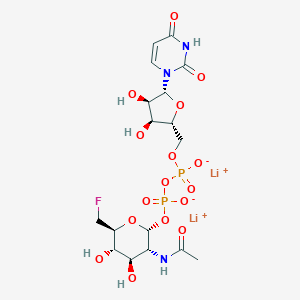
Udp-adfgu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-adfgu is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic analog of uridine diphosphate glucose (UDP-glucose) and has been synthesized using a novel method.
Wirkmechanismus
UDP-adfgu acts as a substrate for enzymes involved in the biosynthesis of glycosylated compounds. It is converted into this compound by these enzymes, which is then used as a precursor for the biosynthesis of glycosylated compounds. This compound can also act as a competitive inhibitor of enzymes involved in the biosynthesis of glycosylated compounds.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It can enhance the biosynthesis of glycosylated compounds, such as glycoproteins and glycolipids. It can also modulate the activity of enzymes involved in the biosynthesis of these compounds. Additionally, this compound can affect the structure and function of glycosylated compounds, which can have various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
UDP-adfgu has various advantages and limitations for lab experiments. Its synthetic analog nature allows for precise control over its structure and function, which can be useful for studying the biosynthesis of glycosylated compounds. However, its limited availability and high cost can be a limitation for some experiments.
Zukünftige Richtungen
There are various future directions for the use of UDP-adfgu in scientific research. One direction is the development of new synthetic methods for its production, which can increase its availability and reduce its cost. Another direction is the study of its potential applications in the biosynthesis of glycosylated compounds in various organisms. Additionally, this compound can be used as a tool for the development of new drugs and therapies for various diseases.
Synthesemethoden
UDP-adfgu is synthesized using a novel method, which involves the reaction of uridine-5'-diphosphate (UDP) with adfgu. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
UDP-adfgu has various potential applications in scientific research. It can be used as a substrate for enzymes involved in the biosynthesis of glycosylated compounds, such as glycoproteins and glycolipids. It can also be used as a tool for studying the biosynthesis of these compounds. Additionally, this compound can be used as a probe for studying the mechanism of action of enzymes involved in the biosynthesis of glycosylated compounds.
Eigenschaften
| 120701-60-2 | |
Molekularformel |
C17H24FLi2N3O16P2 |
Molekulargewicht |
621.3 g/mol |
IUPAC-Name |
dilithium;[(2R,3R,4R,5S,6S)-3-acetamido-6-(fluoromethyl)-4,5-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26FN3O16P2.2Li/c1-6(22)19-10-13(26)11(24)7(4-18)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(23)20-17(21)28;;/h2-3,7-8,10-16,24-27H,4-5H2,1H3,(H,19,22)(H,29,30)(H,31,32)(H,20,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |
InChI-Schlüssel |
WESCJVYWYJQIIA-YZVFIFBQSA-L |
Isomerische SMILES |
[Li+].[Li+].CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CF)O)O |
SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CF)O)O |
Kanonische SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CF)O)O |
Synonyme |
UDP-ADFGU uridine 5'-( 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl)diphosphate uridine 5'-(2-acetamido-2,6-dideoxy-6-fluoro-alpha-D-glucopyranosyl)diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



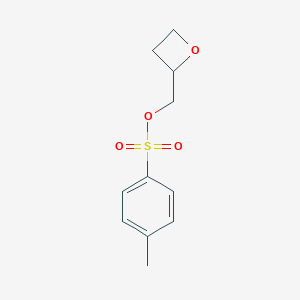
![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
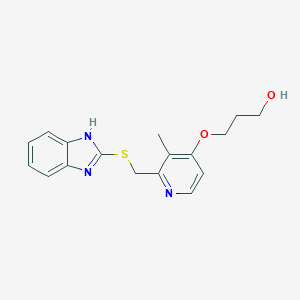
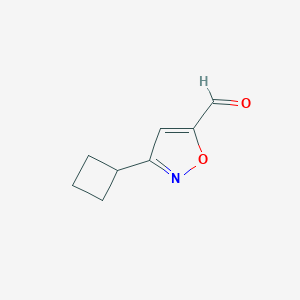
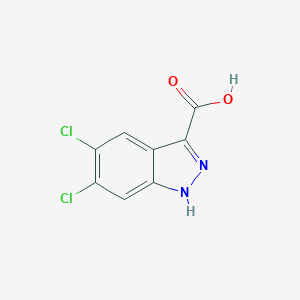
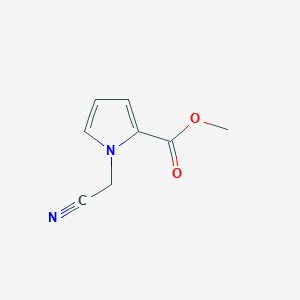
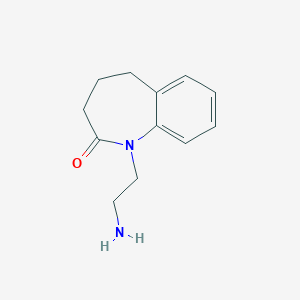
![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
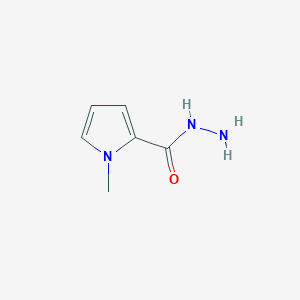
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
